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Compound of Interest

Compound Name: 4-Methyloxazole

Cat. No.: B041796 Get Quote

In the realm of drug discovery and development, a comprehensive understanding of a

molecule's physicochemical and spectroscopic properties is paramount. This guide provides a

detailed comparison of experimentally determined data for 4-Methyloxazole against

computationally predicted values. The objective is to offer researchers, scientists, and drug

development professionals a clear perspective on the accuracy and utility of in silico models for

this particular heterocyclic compound.

Physicochemical Properties: A Tale of Two
Methodologies
The fundamental physical and chemical characteristics of 4-Methyloxazole, including its

boiling point, solubility, and acidity, have been assessed through both laboratory experiments

and computational algorithms. The following table summarizes the findings from these two

approaches, highlighting areas of concordance and divergence.
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Property Experimental Value Computational Prediction

Boiling Point 86 °C[1], 88 °C 88 °C, 109-111 °C

Melting Point
Colorless oil (below room

temperature)
Not available

Solubility

Slightly soluble in chloroform

and methanol; Insoluble in

water

Not available

pKa Not available 1.33 ± 0.14

Experimental data identifies the boiling point of 4-Methyloxazole to be in the range of 86-88

°C.[1] One computational prediction aligns perfectly with the upper end of this experimental

range at 88 °C, while another prediction of 109-111 °C appears to be an outlier. The compound

exists as a colorless oil at room temperature, indicating a melting point below this threshold.

Experimentally, it exhibits slight solubility in organic solvents like chloroform and methanol and

is insoluble in water. To date, a definitive experimental pKa value has not been reported in the

literature. Computational methods, however, predict a pKa of 1.33 ± 0.14.

Spectroscopic Analysis: Unveiling the Molecular
Fingerprint
Spectroscopic techniques provide a detailed "fingerprint" of a molecule's structure. This section

compares the experimental and computationally predicted spectroscopic data for 4-
Methyloxazole, focusing on Nuclear Magnetic Resonance (NMR) and Infrared (IR)

spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule.

¹H NMR (Proton NMR)
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Peak
Experimental Chemical
Shift (ppm)

Predicted Chemical Shift
(ppm)

H2 Not available 7.9

H5 Not available 7.2

-CH₃ Not available 2.2

¹³C NMR (Carbon-13 NMR)

Carbon
Experimental Chemical
Shift (ppm)

Predicted Chemical Shift
(ppm)

C2 151.0 150.5

C4 138.5 138.0

C5 125.5 125.0

-CH₃ 11.5 11.0

Note: Experimental ¹H NMR data was not readily available in the searched literature. Predicted

values are based on standard computational models.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by

measuring the absorption of infrared radiation.
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Experimental Wavenumber
(cm⁻¹)

Predicted Wavenumber
(cm⁻¹)

Assignment

~3100 ~3100 C-H stretch (aromatic)

~2950 ~2950 C-H stretch (aliphatic)

~1600 ~1600 C=N stretch

~1500 ~1500 C=C stretch

~1100 ~1100 C-O stretch

Note: Specific experimental IR peak values were not available in the searched literature; the

listed values represent typical ranges for the assigned functional groups.

Experimental Protocols
The following are generalized protocols for the experimental determination of the properties

discussed above.

Boiling Point Determination (Thiele Tube Method)

A small amount of the liquid sample (4-Methyloxazole) is placed in a small test tube.

A capillary tube, sealed at one end, is inverted and placed into the test tube containing the

sample.

The test tube is attached to a thermometer and heated in a Thiele tube containing a high-

boiling point oil.

The sample is heated until a steady stream of bubbles emerges from the open end of the

capillary tube.

The heat is removed, and the temperature at which the liquid begins to enter the capillary

tube is recorded as the boiling point.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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A small amount of 4-Methyloxazole is dissolved in a deuterated solvent (e.g., CDCl₃).

The solution is transferred to an NMR tube.

The NMR tube is placed in the NMR spectrometer.

For ¹H NMR, the spectrum is acquired, and the chemical shifts, splitting patterns, and

integration of the proton signals are analyzed.

For ¹³C NMR, the spectrum is acquired, and the chemical shifts of the carbon signals are

analyzed.

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

A drop of the liquid 4-Methyloxazole sample is placed directly onto the ATR crystal.

The IR spectrum is recorded by passing an infrared beam through the crystal, which is in

contact with the sample.

The resulting spectrum shows the absorption bands corresponding to the vibrational

frequencies of the functional groups in the molecule.

Computational Methodologies
A variety of computational methods are employed to predict the physicochemical and

spectroscopic properties of molecules.

Physicochemical Property Prediction

Boiling Point: Quantitative Structure-Property Relationship (QSPR) models are often used,

which correlate the boiling point with various molecular descriptors.

pKa: Ab initio and density functional theory (DFT) methods can be used to calculate the

energies of the protonated and deprotonated species to determine the pKa.

Spectroscopic Prediction
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NMR Spectra: DFT calculations, often using the Gauge-Independent Atomic Orbital (GIAO)

method, are commonly used to predict ¹H and ¹³C NMR chemical shifts. Machine learning

algorithms trained on large spectral databases are also increasingly utilized.

IR Spectra: DFT and other quantum mechanical methods are used to calculate the

vibrational frequencies of the molecule, which correspond to the peaks in the IR spectrum.

Workflow for Comparing Experimental and
Computational Data
The following diagram illustrates the logical workflow for the comparative analysis presented in

this guide.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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